molecular formula C23H19F2N3O2S2 B2853696 2-{[3-(3,5-difluorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(2,4,6-trimethylphenyl)acetamide CAS No. 1260995-26-3

2-{[3-(3,5-difluorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(2,4,6-trimethylphenyl)acetamide

Cat. No.: B2853696
CAS No.: 1260995-26-3
M. Wt: 471.54
InChI Key: KAZYCZQKDKURMJ-UHFFFAOYSA-N
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Description

This compound belongs to a class of thienopyrimidinone derivatives functionalized with acetamide moieties. Its structure features a thieno[3,2-d]pyrimidin-4-one core substituted at position 3 with a 3,5-difluorophenyl group and at position 2 with a sulfanyl-linked acetamide chain. The acetamide nitrogen is further substituted with a 2,4,6-trimethylphenyl group, enhancing lipophilicity and steric bulk compared to simpler aryl analogs . The 3,5-difluorophenyl moiety is a common pharmacophore in drug design, contributing to enhanced binding affinity and metabolic stability .

Properties

IUPAC Name

2-[3-(3,5-difluorophenyl)-4-oxothieno[3,2-d]pyrimidin-2-yl]sulfanyl-N-(2,4,6-trimethylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H19F2N3O2S2/c1-12-6-13(2)20(14(3)7-12)27-19(29)11-32-23-26-18-4-5-31-21(18)22(30)28(23)17-9-15(24)8-16(25)10-17/h4-10H,11H2,1-3H3,(H,27,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KAZYCZQKDKURMJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)C)NC(=O)CSC2=NC3=C(C(=O)N2C4=CC(=CC(=C4)F)F)SC=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H19F2N3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

471.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Key Observations :

Physicochemical and Crystallographic Properties

  • Solubility and Crystallinity : The 3,5-difluorophenyl and trimethylphenyl groups in the target compound likely reduce aqueous solubility compared to analogs with polar substituents (e.g., methoxy or hydroxyl groups). Crystallographic studies of related acetamides (e.g., 2-(4-chlorophenyl)-N-(3,4-difluorophenyl)acetamide) reveal dihedral angles of ~65° between aromatic rings, influencing packing efficiency and melting points . The target compound’s trimethyl substituents may further distort crystal lattice symmetry, lowering melting points relative to halogenated analogs .
  • Hydrogen Bonding: Analogs such as N-(3-chloro-4-fluorophenyl)-2-(naphthalen-1-yl)acetamide exhibit intermolecular N–H⋯O bonds, stabilizing crystal structures . The target compound’s thienopyrimidinone core may introduce additional hydrogen-bonding sites (e.g., carbonyl groups), enhancing stability.

Bioactivity and Pharmacological Potential

While direct data for the target compound are unavailable, insights can be drawn from structurally related molecules:

  • Anticancer Activity: Thienopyrimidinone derivatives are explored as kinase inhibitors. The dichlorophenyl analog (Table 1) showed moderate cytotoxicity in vitro (IC₅₀ ~10 µM) . The 3,5-difluorophenyl group in the target compound may enhance binding to ATP pockets in kinases .
  • Ferroptosis Induction: Fluorinated acetamides are implicated in ferroptosis, a form of regulated cell death.
  • Enzymatic Stability : The trimethylphenyl group may reduce metabolic degradation compared to methoxy-substituted analogs, as methyl groups are less susceptible to oxidative demethylation .

Computational and Structural Biology Insights

  • Docking Studies: AutoDock Vina, a widely used tool for predicting ligand-receptor interactions , could model the target compound’s affinity for kinases (e.g., EGFR or BRAF). The thienopyrimidinone core’s planar structure may facilitate π-π interactions with aromatic residues in binding pockets.
  • PDB Utilization: Structural data for homologous proteins (e.g., kinases co-crystallized with thienopyrimidinones) are available in the Protein Data Bank (PDB), enabling structure-based optimization .

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